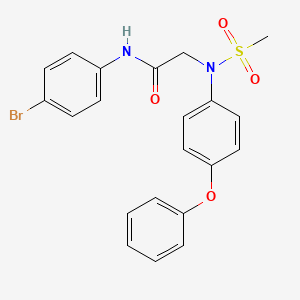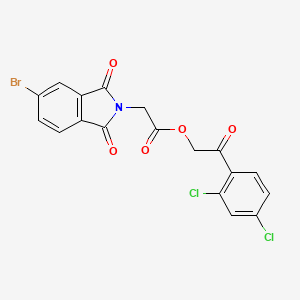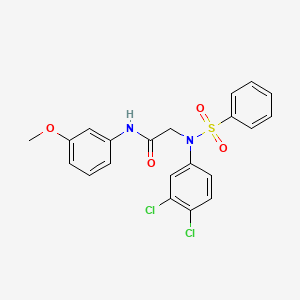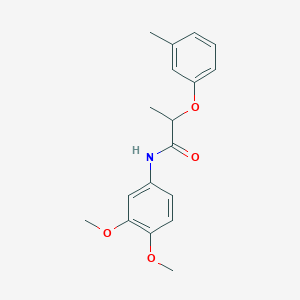![molecular formula C22H28N2O2 B6002433 3-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide](/img/structure/B6002433.png)
3-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. MPP belongs to the class of drugs known as amides, and it has been found to have a range of biochemical and physiological effects that make it a promising candidate for the treatment of various medical conditions.
Mécanisme D'action
3-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide exerts its pharmacological effects by binding to the mu-opioid receptor in the brain and spinal cord. This binding results in the activation of the receptor, which leads to the release of endogenous opioids and the inhibition of pain signals. This compound also has an affinity for the delta-opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. This compound has also been found to have anti-convulsant effects, reducing the severity and frequency of seizures in animal models of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide is its relatively simple synthesis, which makes it easy to produce in the laboratory. This compound also has a well-characterized mechanism of action, which makes it a useful tool for studying the opioid system. However, one limitation of this compound is its relatively low potency compared to other opioids, which may limit its usefulness in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 3-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide. One area of interest is the development of more potent analogs of this compound that could be used as more effective analgesics. Another area of interest is the exploration of the potential anti-inflammatory effects of this compound, which could make it a promising candidate for the treatment of inflammatory conditions such as rheumatoid arthritis. Finally, further research is needed to elucidate the full range of physiological effects of this compound and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 3-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide involves the reaction of 2-methylphenylacetonitrile with morpholine to form the corresponding amide. The amide is then reacted with phenylacetic acid to produce this compound. The synthesis of this compound is relatively straightforward and can be carried out using standard laboratory techniques.
Applications De Recherche Scientifique
3-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide has been the subject of extensive scientific research due to its potential therapeutic benefits. It has been found to have a range of pharmacological properties, including analgesic, anti-inflammatory, and anti-convulsant effects. These properties make it a promising candidate for the treatment of various medical conditions, including chronic pain, epilepsy, and inflammation.
Propriétés
IUPAC Name |
3-(2-methylphenyl)-N-(2-morpholin-4-ylethyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-18-7-5-6-10-20(18)21(19-8-3-2-4-9-19)17-22(25)23-11-12-24-13-15-26-16-14-24/h2-10,21H,11-17H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMBKCTWDIZPGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)NCCN2CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B6002366.png)
![1-(diethylamino)-3-[2-methoxy-4-({[3-(methylthio)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6002368.png)
![7-(cyclobutylmethyl)-2-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6002369.png)

![N-(2-methylphenyl)-3-{[4-(3-pyridinyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinecarboxamide](/img/structure/B6002400.png)
![2-[4-(cyclohexylmethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6002407.png)
![methyl 5-ethyl-2-{[(4-ethylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B6002411.png)
![N-[2-(3-pyridinyloxy)phenyl]-1-[3-(4-pyridinyl)propanoyl]-3-piperidinecarboxamide](/img/structure/B6002418.png)
![(3,4-dimethoxyphenyl)[1-(2,3,4-trimethoxybenzoyl)-3-piperidinyl]methanone](/img/structure/B6002424.png)


![3-{[2-(4-butoxybenzoyl)hydrazino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6002456.png)
